Desmethyl Ofloxacin Hydrochloride

Übersicht

Beschreibung

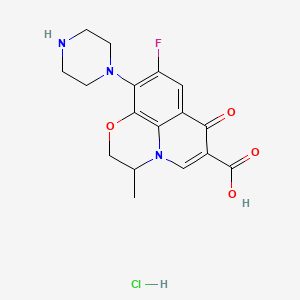

Desmethyl Ofloxacin (hydrochloride) is a metabolite of the fluoroquinolone antibiotic ofloxacin. It is known for its antibacterial properties and is used primarily in research settings. The compound has a molecular formula of C17H19ClFN3O4 and a molecular weight of 383.8 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Desmethyl Ofloxacin (hydrochloride) involves several steps. One common method starts with the synthesis of 9,10-difluoro-2,3-dihydro-3-methyl-7-O-7H-pyridino[1,2,2-de]-[1,4]-benzoxazinyl-6-carboxylic acid using tetrafluorobenzoyl chloride as a raw material. This intermediate is then reacted with alkali in an organic solvent to obtain ofloxacin .

Industrial Production Methods: Industrial production methods for ofloxacin, and by extension Desmethyl Ofloxacin (hydrochloride), often involve the use of organic or inorganic alkali to reduce the feed content of methyl piperazine, thereby reducing reaction costs and increasing yield. The process typically includes steps such as condensation, decarboxylation, cyclization, and hydrolysis .

Analyse Chemischer Reaktionen

Reaktionstypen: Desmethyl-Ofloxacin (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Häufige Reagenzien sind Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4).

Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxidionen).

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Desmethyl Ofloxacin Hydrochloride exhibits antibacterial activity, which is particularly relevant in treating infections caused by susceptible bacteria. It acts by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription.

Susceptible Bacteria

The following table summarizes the types of bacteria against which this compound has demonstrated effectiveness:

| Bacteria | Type | Notes |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Effective against methicillin-susceptible strains |

| Escherichia coli | Gram-negative | Commonly associated with urinary tract infections |

| Pseudomonas aeruginosa | Gram-negative | Notable for developing resistance rapidly |

| Chlamydia trachomatis | Other | Effective in treating certain sexually transmitted infections |

Clinical Applications

This compound is utilized in various clinical settings, particularly in treating infections where traditional antibiotics may fail due to resistance.

Case Studies

- A study published in PubMed examined serum concentrations of Desmethyl Ofloxacin and its contribution to antibacterial activity in seriously ill patients. The study found that higher concentrations correlated with improved clinical outcomes, suggesting its potential use as an adjunct therapy in severe bacterial infections .

- Another investigation focused on the pharmacokinetics of Desmethyl Ofloxacin in patients with renal impairment. The findings indicated that dosage adjustments may be necessary to avoid toxicity, emphasizing the importance of monitoring renal function during treatment .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Its half-life and metabolism can influence dosing regimens.

Pharmacokinetic Profile

- Half-Life : Approximately 6-8 hours.

- Metabolism : Primarily hepatic, with renal excretion of metabolites.

- Toxicity : While generally well-tolerated, there are reports of adverse effects such as peripheral neuropathy and hepatotoxicity, necessitating careful patient monitoring .

Research Insights

Recent research has explored the implications of this compound in pharmacological studies:

- A study highlighted its role as a marker for assessing the effectiveness of Ofloxacin therapy, indicating that monitoring levels can provide insights into treatment efficacy and potential resistance development .

- Another research effort focused on the development of new formulations incorporating Desmethyl Ofloxacin to enhance solubility and bioavailability, potentially leading to improved therapeutic outcomes .

Wirkmechanismus

Desmethyl Ofloxacin (hydrochloride) exerts its effects by inhibiting the supercoiling activity of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription. By inhibiting their function, Desmethyl Ofloxacin (hydrochloride) prevents normal cell division and leads to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Ofloxacin: The parent compound from which Desmethyl Ofloxacin (hydrochloride) is derived.

Levofloxacin: A stereoisomer of ofloxacin with similar antibacterial properties.

Ciprofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity.

Uniqueness: Desmethyl Ofloxacin (hydrochloride) is unique due to its specific inhibition of bacterial DNA gyrase and topoisomerase IV, making it a valuable tool in research settings. Its metabolite status also provides insights into the metabolic pathways of fluoroquinolone antibiotics .

Biologische Aktivität

Desmethyl Ofloxacin Hydrochloride (Des-OFLOX) is a metabolite of the fluoroquinolone antibiotic Ofloxacin. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article provides a comprehensive overview of the biological activity of Des-OFLOX, including its antimicrobial properties, pharmacokinetics, and clinical implications.

This compound retains a similar core structure to Ofloxacin, characterized by a bicyclic system that includes a fluorinated quinolone ring fused to a piperazinyl moiety. The primary distinction is the absence of a methyl group at the C9 position on the quinolone ring compared to Ofloxacin. This structural difference may influence its pharmacological properties, including efficacy and safety.

Fluoroquinolones, including Des-OFLOX, exert their antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for DNA replication and repair in bacteria. By inhibiting these targets, Des-OFLOX disrupts bacterial cell division and leads to cell death.

Antimicrobial Activity

Research indicates that Desmethyl Ofloxacin exhibits significant antimicrobial activity, albeit less potent than its parent compound, Ofloxacin. A study highlighted that while Des-OFLOX demonstrated antibacterial effects against various pathogens, its efficacy was notably lower than that of Ofloxacin .

Table 1: Comparative Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) for Des-OFLOX (µg/mL) | MIC for Ofloxacin (µg/mL) |

|---|---|---|

| Escherichia coli | 4 - 8 | 1 - 2 |

| Staphylococcus aureus | 2 - 4 | 0.5 - 1 |

| Pseudomonas aeruginosa | 8 - 16 | 2 - 4 |

Pharmacokinetics

The pharmacokinetics of Desmethyl Ofloxacin have been studied in various patient populations, particularly those with renal impairment. Research shows that in patients undergoing hemodialysis, both Ofloxacin and its metabolites, including Des-OFLOX, are variably removed from circulation .

Key Pharmacokinetic Parameters

- Half-life (T1/2) : Approximately 13 hours for Ofloxacin; specific data for Des-OFLOX is less defined but expected to be similar due to metabolic pathways.

- Cmax (Peak Serum Concentration) : Reported as 0.21 mg/L for Desmethyl Ofloxacin in certain studies .

- AUC (Area Under Curve) : Indicates systemic exposure; specific values for Des-OFLOX are not consistently reported but are essential for understanding dosing regimens.

Clinical Implications and Case Studies

The clinical relevance of Desmethyl Ofloxacin is underscored by its role as a metabolite of Ofloxacin. In patients with chronic renal failure, it has been observed that the presence of Des-OFLOX in serum correlates with therapeutic outcomes .

Case Study Example

In a study involving patients with chronic renal failure receiving Ofloxacin, serum concentrations of Desmethyl Ofloxacin were monitored. The findings indicated that while therapeutic levels were achieved, the lower potency of Des-OFLOX necessitated careful monitoring and potential dosage adjustments to avoid suboptimal treatment outcomes .

Safety Profile and Toxicity

While specific toxicity data for Desmethyl Ofloxacin remains limited, it is essential to consider that it may share some safety concerns associated with Ofloxacin. Common side effects include gastrointestinal disturbances and central nervous system effects at higher doses. Further research is required to delineate the specific toxicity profile of Des-OFLOX more clearly.

Eigenschaften

IUPAC Name |

7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFZKWNXVPUJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.